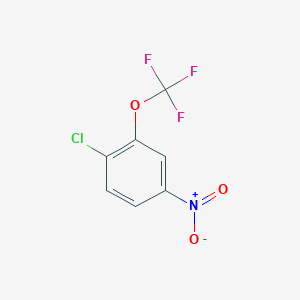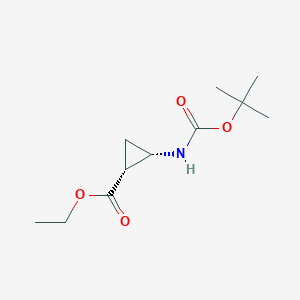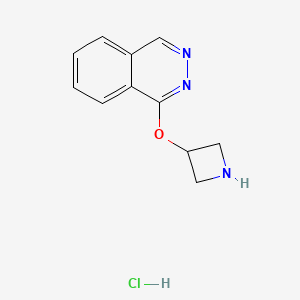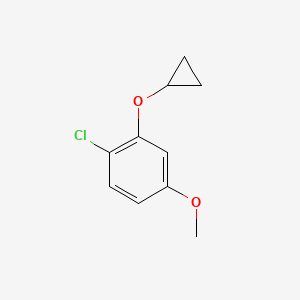
1-Cloro-4-nitro-2-(trifluorometoxi)benceno
Descripción general
Descripción
1-Chloro-4-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3ClF3NO3 . It has a molecular weight of 241.55 . It is a liquid at room temperature .
Synthesis Analysis
(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-2-nitro-4-(trifluoromethoxy)benzene . The InChI code for this compound is 1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.499 and a density of 1.526 g/mL at 25 °C .Mecanismo De Acción
The mechanism of action of 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a covalent bond with electron-rich molecules. This covalent bond is then used to facilitate the formation of other molecules, such as heterocycles.
Biochemical and Physiological Effects
1-Chloro-4-nitro-2-(trifluoromethoxy)benzene has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibitory effect has been found to be beneficial in the treatment of inflammation and pain. Additionally, the compound has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. This inhibitory effect has been found to be beneficial in the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene in laboratory experiments has a number of advantages. The compound is relatively inexpensive and can be easily synthesized using a variety of methods. Additionally, the compound is stable and has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. The compound is highly reactive and can react with other compounds, which can lead to the formation of unwanted byproducts. Additionally, the compound is not soluble in water, which can limit its utility in certain experiments.
Direcciones Futuras
1-Chloro-4-nitro-2-(trifluoromethoxy)benzene has a variety of potential future applications. It could be used as a tool for the study of enantioselective catalysis, as a reagent for the synthesis of heterocycles, and as a ligand for the coordination of transition metals. Additionally, the compound could be used as a starting material for the synthesis of other compounds with potential pharmaceutical applications. Finally, the compound could be used as a probe for the study of biochemical and physiological processes, such as the inhibition of enzymes involved in the synthesis of neurotransmitters.
Aplicaciones Científicas De Investigación
Estudios de Espectroscopia
Compuestos como el 1-Cloro-4-nitro-2-(trifluorometoxi)benceno pueden estudiarse mediante espectroscopia para comprender su conformación en fase gaseosa, lo cual es esencial para el diseño de fármacos y materiales con propiedades específicas .
Química Analítica
Este compuesto podría analizarse mediante métodos de Cromatografía Líquida de Alta Resolución (HPLC) en fase reversa para comprender su comportamiento y propiedades en diversos solventes .
Química Computacional
Los cálculos ab initio podrían realizarse para predecir el comportamiento y las propiedades de este compuesto, lo cual sería valioso para estudios teóricos y para guiar la investigación experimental .
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-4-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGIODBGXCYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113421-97-9 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)


![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)


![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)

